molecular formula C16H14O2 B3063323 7-Methyl-2-phenylchroman-4-one CAS No. 64919-60-4

7-Methyl-2-phenylchroman-4-one

Cat. No.: B3063323
CAS No.: 64919-60-4
M. Wt: 238.28 g/mol
InChI Key: FNOKOVWLKVWYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenylchroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation . This method yields the desired product with high enantioselectivity and diastereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial application, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Water radical cations in microdroplets.

    Reduction: Common reducing agents such as sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Chromanol derivatives.

    Substitution: Various functionalized chromanone derivatives.

Comparison with Similar Compounds

Properties

CAS No.

64919-60-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

7-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

FNOKOVWLKVWYRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.